
1,3-DP-Chlorambucil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DP-Chlorambucil, also known as this compound, is a useful research compound. Its molecular formula is C49H85Cl2NO6 and its molecular weight is 855.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Types Treated
1,3-DP-Chlorambucil has been studied for its effectiveness against various malignancies, including:
- Chronic Lymphocytic Leukemia (CLL)
- Ovarian Cancer
- Testicular Cancer
- Other solid tumors such as head and neck cancers .
Comparative Studies
Recent clinical trials have compared this compound with other chemotherapeutic agents. For instance, a study involving patients with CLL demonstrated that this compound combined with rituximab resulted in a higher overall response rate compared to chlorambucil alone. The combination therapy showed improved progression-free survival (PFS) and overall survival (OS) rates .
Case Study 1: Efficacy in CLL
In a phase 3 trial involving 155 patients with treatment-naive CLL, those receiving this compound combined with rituximab exhibited a median PFS of 23.5 months compared to 15.5 months for those treated with chlorambucil alone. The overall response rates were significantly higher in the combination group (76.6% vs. 71.8%) .
Case Study 2: Resistance Mechanisms
Research has also focused on overcoming chemoresistance associated with chlorambucil. A study indicated that encapsulating the prodrug in polymeric nanoparticles targeting mitochondria enhanced the cytotoxicity of this compound against resistant cancer cell lines. This approach demonstrates the potential for improving treatment outcomes in patients who have previously failed standard therapies .
Data Tables
Study | Cancer Type | Treatment | Overall Response Rate | Progression-Free Survival |
---|---|---|---|---|
Study 1 | CLL | C + R | 76.6% | 23.5 months |
Study 2 | Ovarian | Cisplatin + CLB | Higher than cisplatin alone | Not specified |
Study 3 | Testicular | Combination | Increased response rate | Improved OS |
Propiedades
Número CAS |
85763-07-1 |
---|---|
Fórmula molecular |
C49H85Cl2NO6 |
Peso molecular |
855.1 g/mol |
Nombre IUPAC |
[2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]-3-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C49H85Cl2NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-47(53)56-42-46(43-57-48(54)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-49(55)33-29-30-44-34-36-45(37-35-44)52(40-38-50)41-39-51/h34-37,46H,3-33,38-43H2,1-2H3 |
Clave InChI |
ONYSZSAXTDHFPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Key on ui other cas no. |
85763-07-1 |
Sinónimos |
1,3-dipalmitoyl-2-(4-(bis(2-chloroethyl)amino)benzenebutanoyl)glycerol 1,3-DP-chlorambucil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.